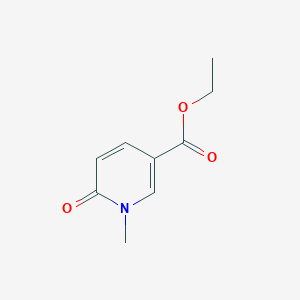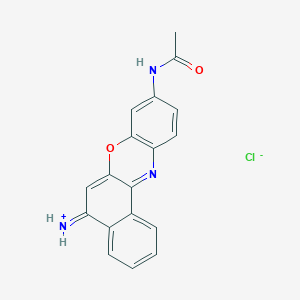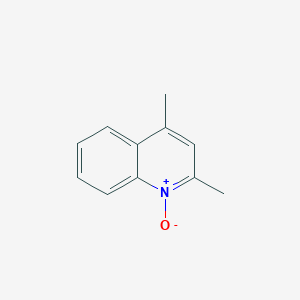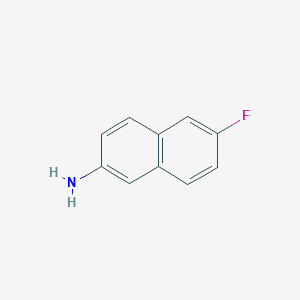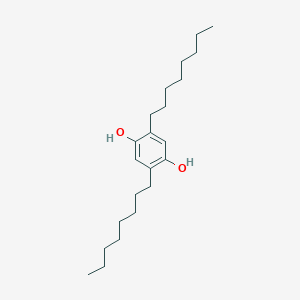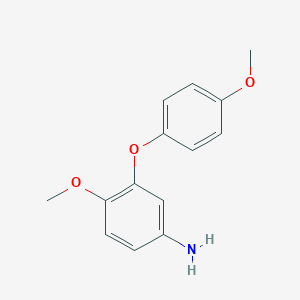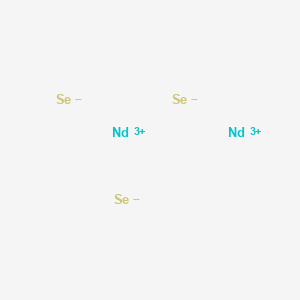
Dineodymium triselenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dineodymium triselenide, also known as Nd2Se3, is a rare earth metal compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science. This compound is composed of two neodymium atoms and three selenium atoms, which are arranged in a crystal lattice structure.
作用機序
The mechanism of action of Dineodymium triselenide is not yet fully understood. However, it is believed that its unique crystal structure and electronic properties contribute to its potential applications in various fields of science. In the field of electronics, its high electron mobility and low resistivity make it an ideal material for the development of high-performance transistors. In the field of optics, its nonlinear optical properties make it an ideal material for the development of laser systems and other optical devices. In the field of energy, its catalytic properties make it an ideal material for the conversion of carbon dioxide into useful chemicals. In the field of medicine, its potential anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dineodymium triselenide are not yet fully understood. However, studies have shown that it is relatively non-toxic and has low cytotoxicity in vitro. It has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
実験室実験の利点と制限
The main advantage of using Dineodymium triselenide in lab experiments is its unique properties and potential applications in various fields of science. However, its rarity and high cost may limit its availability for certain experiments. Additionally, its toxicity and potential environmental impact may require careful handling and disposal.
将来の方向性
There are many potential future directions for the study of Dineodymium triselenide. In the field of electronics, further research could focus on the development of high-performance transistors and other electronic devices. In the field of optics, further research could focus on the development of laser systems and other optical devices. In the field of energy, further research could focus on the development of more efficient catalysts for the conversion of carbon dioxide into useful chemicals. In the field of medicine, further research could focus on the potential anti-cancer properties of Dineodymium triselenide and its mechanism of action.
合成法
The synthesis of Dineodymium triselenide can be achieved through various methods, including solid-state reaction, chemical vapor transport, and hydrothermal synthesis. The solid-state reaction method involves heating neodymium and selenium in a vacuum-sealed quartz tube at high temperatures for several hours. The chemical vapor transport method involves the use of a carrier gas to transport the reactants to a high-temperature zone, where they react to form the compound. The hydrothermal synthesis method involves the use of high-pressure and high-temperature water to facilitate the reaction between neodymium and selenium.
科学的研究の応用
Dineodymium triselenide has been extensively studied for its potential applications in various fields of science. In the field of electronics, it has been used as a semiconductor material for the development of high-performance transistors and other electronic devices. In the field of optics, it has been used as a nonlinear optical material for the development of laser systems and other optical devices. In the field of energy, it has been used as a catalyst for the conversion of carbon dioxide into useful chemicals. In the field of medicine, it has been studied for its potential as an anti-cancer agent.
特性
CAS番号 |
12035-33-5 |
|---|---|
分子式 |
Nd2Se3 |
分子量 |
525.4 g/mol |
IUPAC名 |
neodymium(3+);selenium(2-) |
InChI |
InChI=1S/2Nd.3Se/q2*+3;3*-2 |
InChIキー |
GRQDWMGNQPGHOZ-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
正規SMILES |
[Se-2].[Se-2].[Se-2].[Nd+3].[Nd+3] |
その他のCAS番号 |
12035-33-5 |
同義語 |
dineodymium triselenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



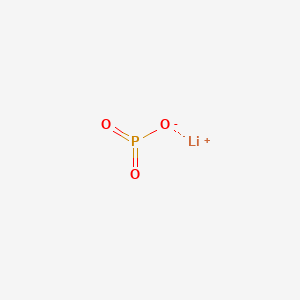
![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

